molecular formula C11H12O3 B8734058 4-Methoxy-3-methylcinnamic acid CAS No. 182234-17-9

4-Methoxy-3-methylcinnamic acid

Cat. No.: B8734058
CAS No.: 182234-17-9
M. Wt: 192.21 g/mol
InChI Key: KBEPQVCZYNPZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-methylcinnamic Acid (CID 4213986) is a cinnamic acid derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is of significant interest in antimicrobial research, particularly for developing intervention strategies against fungal pathogens. Studies have identified it as one of the most potent cinnamic acids, demonstrating high activity against cell wall integrity mutants of Saccharomyces cerevisiae , which are model systems for identifying cell wall-disrupting agents . Its primary research value lies in its potential as a chemosensitizer . When used in combination with conventional antifungal drugs like caspofungin, it can synergistically lower the minimum inhibitory concentration (MIC) of the drug, thereby overcoming antifungal tolerance and augmenting the efficacy of cell wall-targeting agents . The compound is offered for research applications only and is strictly labeled with the designation "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

182234-17-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(4-methoxy-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

KBEPQVCZYNPZHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)OC

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 4 Methoxy 3 Methylcinnamic Acid

Established Synthetic Pathways for Substituted Cinnamic Acids

The creation of the core structure of substituted cinnamic acids, including 4-Methoxy-3-methylcinnamic acid, relies on fundamental carbon-carbon bond-forming reactions. The starting material for the synthesis of this compound is typically 4-methoxy-3-methylbenzaldehyde (B1345598). nih.govsigmaaldrich.com This aldehyde can undergo condensation reactions with various partners to yield the desired cinnamic acid framework.

Perkin Reaction Methodologies

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. wikipedia.orglongdom.orglongdom.orgbyjus.com For the synthesis of this compound, 4-methoxy-3-methylbenzaldehyde would be reacted with acetic anhydride and sodium or potassium acetate (B1210297).

The reaction generally requires elevated temperatures. organic-chemistry.org The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final cinnamic acid derivative. byjus.com While a primary method for cinnamic acid synthesis, a notable drawback of the Perkin reaction is the potential for side product formation when using aldehydes in a basic environment. jocpr.com

A variation of this reaction, known as the Doebner modification, utilizes pyridine (B92270) as the solvent and often leads to decarboxylation, which can be a competing reaction pathway. youtube.com

Knoevenagel Condensation Approaches

The Knoevenagel condensation offers a versatile and widely used alternative for the synthesis of substituted cinnamic acids. jocpr.com This reaction entails the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base catalyst like pyridine and piperidine (B6355638). youtube.comchemicalbook.com

For the preparation of this compound, 4-methoxy-3-methylbenzaldehyde would be reacted with malonic acid. The reaction is often followed by decarboxylation to yield the α,β-unsaturated acid. researchgate.net This method is often preferred due to its applicability to a wide range of aldehydes, including those with electron-donating substituents, which can sometimes be problematic in the Perkin reaction. jocpr.com

Modern variations of the Knoevenagel condensation focus on more environmentally benign conditions. For instance, solvent-free methods using ammonium (B1175870) salts like ammonium bicarbonate as catalysts have been developed, offering high yields and purity. tue.nlresearchgate.net Another approach involves using triethylamine (B128534) as a surrogate for pyridine in a toluene (B28343) medium, providing comparable yields with easier handling and recycling of the catalyst and solvent. jocpr.com A synthesis of 3,4,5-trimethoxycinnamic acid has been reported using a "green" Knoevenagel condensation with ammonium bicarbonate in ethyl acetate at elevated temperatures, achieving a good yield. sciencemadness.org

A typical laboratory procedure for a related compound, 4-methoxycinnamic acid, involves refluxing 4-methoxybenzaldehyde (B44291) and malonic acid in pyridine with a catalytic amount of piperidine for several hours. chemicalbook.com The product is then precipitated by acidification with hydrochloric acid. chemicalbook.com

Enzymatic Synthesis and Biocatalysis for Cinnamic Acid Derivatives

Biocatalytic methods, employing enzymes, present a green and highly selective alternative for the synthesis of cinnamic acid derivatives, particularly esters. jocpr.comnih.gov Lipases, such as Novozym 435 (immobilized lipase (B570770) B from Candida antarctica), are commonly used for the esterification of cinnamic acids with various alcohols. nih.gov

For example, the enzymatic synthesis of ethyl ferulate has been achieved from ferulic acid (4-hydroxy-3-methoxycinnamic acid) and ethanol, and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethylhexanol, both catalyzed by Novozym 435. nih.gov These reactions often demonstrate high conversion rates and the enzyme can be reused multiple times. nih.gov While direct enzymatic synthesis of the this compound from its precursors is not widely reported, the enzymatic esterification of the acid, once formed, is a viable and advantageous strategy for producing its ester derivatives.

The biosynthesis of benzaldehyde (B42025), a precursor to cinnamic acid, in plants involves enzymes like phenylalanine ammonia-lyase. nih.gov While not a synthetic laboratory method, understanding these natural pathways can inspire the development of novel biocatalytic routes.

Targeted Chemical Modifications and Analog Design for this compound

Once this compound is synthesized, its structure can be further modified to create a library of analogs. These modifications can target the carboxylic acid group or the aromatic ring, allowing for the fine-tuning of its physicochemical and biological properties.

Functional Group Interconversion and Esterification Strategies

The carboxylic acid moiety of this compound is a prime site for chemical modification. Esterification is a common transformation that can be achieved through various methods.

Acid-Catalyzed Esterification: A straightforward method involves refluxing the cinnamic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tjpr.org For example, various cinnamic acid esters have been synthesized by refluxing the parent acid with different alcohols (methanol, ethanol, propanol, etc.) and sulfuric acid. tjpr.org

Steglich Esterification: This method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This approach is particularly useful for coupling with sensitive alcohols.

Enzymatic Esterification: As mentioned previously, lipases can be used to catalyze the esterification of cinnamic acids under mild conditions, offering high selectivity and environmental benefits. nih.govgoogle.com

Beyond esterification, the carboxylic acid can be converted to other functional groups. For instance, amidation can be achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with an amine. beilstein-journals.org

Synthesis of Ring-Substituted Derivatives

While the synthesis of this compound starts with a pre-functionalized aromatic ring, further modifications to the ring of the cinnamic acid product itself are less common due to the potential for competing reactions with the acrylic acid side chain. However, the synthesis of various ring-substituted cinnamic acids can be achieved by starting with appropriately substituted benzaldehydes in the Perkin or Knoevenagel reactions. longdom.orgjocpr.com

For example, to synthesize a derivative with an additional substituent on the aromatic ring, one would start with a correspondingly substituted 4-methoxy-3-methylbenzaldehyde. The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution would be influenced by the directing effects of the existing methoxy (B1213986) and methyl groups.

The synthesis of regioisomers, such as 3-methoxy-4-methyl-phenethylamines, which are related to the reduction products of the corresponding cinnamic acids, has been explored, highlighting the interest in variously substituted aromatic compounds. ojp.gov

Despite a comprehensive search for scientific literature, information specifically detailing the synthetic strategies, chemical derivatization, and cocrystallization of this compound is not available. The existing body of research primarily focuses on the closely related isomer, 4-methoxycinnamic acid (also known as p-methoxycinnamic acid), and other cinnamic acid derivatives.

Methodologies for the synthesis of cinnamic acids, such as the Perkin reaction and Knoevenagel condensation, are well-documented for compounds like 4-methoxycinnamic acid. chemicalbook.comresearchgate.net These reactions typically involve the condensation of an aromatic aldehyde with an acid anhydride or malonic acid. chemicalbook.com For instance, the synthesis of 4-methoxycinnamic acid can be achieved by reacting p-anisaldehyde with malonic acid in the presence of a base like pyridine and piperidine. chemicalbook.com

Furthermore, the derivatization of cinnamic acids has been explored, leading to the formation of various esters and other modified compounds. A notable example is the synthesis of 2-ethylhexyl 4-methoxycinnamate, a common UV filter, which can be produced from 4-methoxycinnamic acid. google.com Another documented derivative is the trimethylsilyl (B98337) ester of 4-methoxycinnamic acid. nist.gov

In the field of crystal engineering, studies have been conducted on the cocrystallization of several cinnamic acid derivatives, including trans-cinnamic acid, 4-methylcinnamic acid, and 4-methoxycinnamic acid, with co-crystallizers like pyridyl derivatives. bris.ac.uk These studies investigate the formation of novel crystalline structures through hydrogen-bonding interactions. However, specific research into the cocrystallization of this compound has not been reported.

While extensive information is available for other isomers and derivatives of cinnamic acid, the specific compound this compound remains largely uncharacterized in the scientific literature regarding its synthesis, derivatization, and cocrystallization behavior.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structure. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy of 4-Methoxy-3-methylcinnamic acid reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are instrumental in assigning them to specific protons.

The ¹H NMR spectrum, typically recorded in a deuterated solvent like DMSO-d₆, shows characteristic peaks for the aromatic protons, the vinyl protons of the acrylic acid moiety, the methoxy (B1213986) group protons, and the methyl group protons. The trans configuration of the double bond is confirmed by the large coupling constant (J-value) observed between the two vinylic protons. rsc.org

Below is a table summarizing the typical ¹H NMR spectral data for this compound.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.62d8.4
Vinyl-H7.55d16.2
Aromatic-H6.96d8.4
Vinyl-H6.68d15.9
Methoxy (-OCH₃)3.78s-
Methyl (-CH₃)2.15 (Estimated)s-
Carboxylic Acid (-COOH)12.5 (Broad)s-
Data sourced from similar compounds and spectral databases. rsc.orgchemicalbook.com

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum, also commonly recorded in DMSO-d₆, are indicative of the type of carbon atom (e.g., carbonyl, aromatic, vinylic, aliphatic). For instance, the carbonyl carbon of the carboxylic acid group typically appears at the most downfield position.

A summary of the expected ¹³C NMR chemical shifts is presented in the table below. rsc.orgchemicalbook.com

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (C=O)167.88
Aromatic C-O160.98
Vinylic CH143.77
Aromatic CH129.95
Aromatic C-C126.88
Vinylic CH116.56
Aromatic CH114.38
Methoxy (-OCH₃)55.30
Methyl (-CH₃)16.5 (Estimated)
Data compiled from spectral databases and literature for similar structures. rsc.orgchemicalbook.com

To further solidify the structural assignment, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. An HSQC experiment correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations provide unambiguous evidence for the connectivity of the different fragments of the molecule, confirming the substitution pattern on the aromatic ring and the geometry of the acrylic acid side chain. For instance, an HSQC spectrum would show a correlation between the methoxy protons and the methoxy carbon. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy offer additional layers of structural information by probing the vibrational modes of chemical bonds and the electronic transitions within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

The FT-IR spectrum of this compound displays several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C=C stretching vibrations of the aromatic ring and the vinyl group appear in the 1600-1650 cm⁻¹ region. Additionally, C-O stretching bands for the methoxy and carboxylic acid groups are also observed. researchgate.netchemicalbook.com

Vibrational Mode Frequency (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)
C-H Stretch (Aromatic/Vinylic)3000-3100
C-H Stretch (Aliphatic)2850-2960
C=O Stretch (Carbonyl)1680-1710
C=C Stretch (Aromatic/Vinylic)1600-1650
C-O Stretch1200-1300
Data represents typical ranges for the specified functional groups. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) spectrophotometry provides insights into the electronic transitions within the molecule. The presence of a conjugated system, such as the one in this compound (the aromatic ring conjugated with the acrylic acid double bond), results in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. This technique is particularly useful for confirming the extent of conjugation. The UV-Vis spectrum of this compound would be expected to show strong absorbance in the ultraviolet region, and the position of the λ_max can be influenced by the solvent used. nih.govspectrabase.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

GC-MS analysis separates volatile compounds before they are ionized and detected by the mass spectrometer. For cinnamic acid derivatives, derivatization is often employed to increase volatility. The analysis of the trimethylsilyl (B98337) (TMS) derivative of the related isoferulic acid (3-hydroxy-4-methoxycinnamic acid) shows a molecular ion peak corresponding to the derivatized molecule. nih.gov

For this compound (molar mass: 192.20 g/mol ), the non-derivatized molecule would be expected to show a molecular ion peak (M+) at m/z 192. The fragmentation pattern would likely involve the loss of a carboxyl group (-COOH, 45 Da) to yield a fragment at m/z 147, and the loss of a methyl group (-CH3, 15 Da) from the methoxy or ring position. A predicted spectrum for the related 4-Methoxycinnamic acid (molar mass: 178.18 g/mol ) highlights the expected fragmentation, which serves as a guide for identifying related structures. hmdb.ca

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₂O₃), the theoretical monoisotopic mass is 192.07864 Da. HRMS analysis would be used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is invaluable for confirming the identity of novel compounds or for verifying the composition of synthesized materials with high certainty.

X-ray Crystallography and Powder Diffraction Studies

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, extensive research has been conducted on the co-crystals of similar cinnamic acid derivatives. bris.ac.uk

For instance, co-crystals of 4-methylcinnamic acid and 4-methoxycinnamic acid have been synthesized with co-formers like 4,4'-dipyridyl . bris.ac.ukresearchgate.net These studies reveal consistent hydrogen-bonding motifs, typically between the carboxylic acid group of the cinnamic acid derivative and the nitrogen atoms of the pyridyl co-former. bris.ac.uk The formation of these supramolecular synthons is a key principle in crystal engineering. bris.ac.uk A study on the co-crystal of 3,4-dimethoxycinnamic acid determined its crystal system to be monoclinic with the space group P 1 21/c 1. nih.gov This provides a model for the type of detailed structural data that would be obtained for this compound.

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. It is essential for identifying crystalline phases, characterizing co-crystals, and studying polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.net

Studies on cinnamic acid derivatives have shown that PXRD can confirm the formation of new crystalline phases when a co-crystal is formed through methods like solvent drop grinding. bris.ac.ukresearchgate.net Each polymorph or co-crystal phase produces a unique diffraction pattern, which serves as a fingerprint for that specific solid form. researchgate.net For this compound, PXRD would be crucial for screening for different polymorphic forms and for confirming the successful formation of co-crystals by comparing the experimental pattern against those of the starting materials. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. The theoretical elemental composition is calculated from the molecular formula, and this is then compared with the experimental values obtained from combustion analysis.

For this compound, the molecular formula is C₁₁H₁₂O₃. Based on this formula, the theoretical weight percentages of carbon, hydrogen, and oxygen can be calculated. The molar mass of this compound is 192.21 g/mol .

The theoretical elemental composition is as follows:

Carbon (C): (11 * 12.011) / 192.21 * 100% = 68.74%

Hydrogen (H): (12 * 1.008) / 192.21 * 100% = 6.30%

Oxygen (O): (3 * 15.999) / 192.21 * 100% = 24.96%

These calculated values serve as a benchmark for experimental verification. In a typical research setting, the synthesized this compound would be subjected to elemental analysis, and the experimentally determined percentages of carbon and hydrogen would be expected to be in close agreement with the theoretical values, typically within a ±0.4% margin of error.

Table 1: Theoretical Elemental Analysis Data for this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Weight Percentage (%)
CarbonC12.01111132.12168.74
HydrogenH1.0081212.0966.30
OxygenO15.999347.99724.96
Total 192.214 100.00

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic and Geometric Properties

Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of molecules. These methods provide a detailed picture of the molecule's structure and electron distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules. For analogues of 4-Methoxy-3-methylcinnamic acid, such as trans-4-methoxycinnamic acid, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been employed to determine the optimized geometry. rsisinternational.org These studies reveal a planar, conjugated structure, which contributes to the molecule's stability and is crucial for its electronic properties. rsisinternational.org The optimized bond lengths and angles provide a precise three-dimensional representation of the molecule. rsisinternational.org

Table 1: Selected Optimized Geometric Parameters for trans-4-Methoxycinnamic Acid from DFT Calculations

Parameter Bond/Angle Value
Bond Length C=C (phenyl) 1.391 - 1.420 Å
C=O (carboxyl) 1.2178 Å
Bond Angle Aromatic Ring ~120°
Carboxylic Acid Group ~120°

Data sourced from DFT calculations on trans-4-methoxycinnamic acid. rsisinternational.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. rsisinternational.org For trans-4-methoxycinnamic acid, the HOMO energy is -5.9160 eV and the LUMO energy is -1.6275 eV, resulting in an energy gap of 4.2885 eV. rsisinternational.org This relatively large energy gap suggests high stability. rsisinternational.org The HOMO is typically localized over the phenyl ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack, while the LUMO is distributed across the carboxylic acid group, the likely site for nucleophilic attack. rsisinternational.org

Table 2: Frontier Molecular Orbital Energies for trans-4-Methoxycinnamic Acid

Molecular Orbital Energy (eV)
HOMO -5.9160
LUMO -1.6275
Energy Gap (Eg) 4.2885

Data sourced from DFT calculations on trans-4-methoxycinnamic acid. rsisinternational.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the conformational dynamics and stability of molecules over time. nih.gov

MD simulations on related compounds, such as ferulic acid (4-hydroxy-3-methoxycinnamic acid), have been used to validate the stability of ligand-protein complexes. nih.gov The root mean square fluctuation (RMSF) is calculated to assess the flexibility of the molecule. Lower RMSF values indicate greater stability. nih.gov For a complex of ferulic acid with a receptor, an RMSF of 1.713 Å was observed, suggesting a stable interaction. nih.gov The radius of gyration (Rg) is another parameter that reflects the compactness and stability of the complex. nih.gov A stable Rg value during the simulation further supports the stability of the conformational state. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.

Molecular docking studies on derivatives of this compound, such as 4-(4-methyl) benzoyloxy-3-methoxycinnamic acid, have been performed to predict their binding affinity and interaction modes with protein targets like the epidermal growth factor receptor (EGFR). fip.org These studies revealed that this derivative exhibited a low binding free energy of -8.81 kcal/mol and a small inhibition constant (Ki) of 352.65 nM, indicating a strong potential for binding. fip.org The interactions were characterized by hydrophobic interactions (π-alkyl, π-π) and hydrogen bonds with key amino acid residues in the binding pocket of the receptor. fip.org

Table 3: Molecular Docking Results for a this compound Derivative with EGFR

Compound Binding Free Energy (kcal/mol) Inhibition Constant (Ki) (nM)
4-(4-methyl) benzoyloxy-3-methoxycinnamic acid -8.81 352.65

Data sourced from molecular docking studies on a derivative of this compound. fip.org

Preclinical Biological Activity Research of 4 Methoxy 3 Methylcinnamic Acid and Analogues

Antimicrobial Efficacy Assessments (In Vitro Studies)

The antimicrobial potential of cinnamic acid and its derivatives, including 4-methoxy-3-methylcinnamic acid, has been a subject of significant scientific investigation. These compounds, belonging to the phenylpropanoid group, are explored for their ability to inhibit the growth of various pathogenic microorganisms. Research in this area often involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Cinnamic acid and its analogues have demonstrated notable activity against Gram-positive bacteria. The structure of the bacterial cell wall is a key factor in their susceptibility to these compounds. Gram-positive bacteria possess a thick peptidoglycan layer which can be a target for antimicrobial agents.

Derivatives of cinnamic acid have shown varied efficacy. For instance, studies on a series of cinnamic acid-based antimicrobials revealed that compounds DM2 and DM8 were particularly effective against several Gram-positive species, with the exception of Streptococcus agalactiae. nih.gov Staphylococcus aureus was found to be the most susceptible species, followed by Staphylococcus epidermidis and Enterococcus spp. nih.gov Interestingly, the conjugation of cinnamic acid derivatives to other molecules, such as carvacrol (B1668589), has been shown to enhance their antimicrobial properties. nih.gov For example, the direct precursors, caffeic acid and o-coumaric acid, exhibited significantly higher MIC values against Gram-positive species compared to their carvacrol conjugates. nih.gov

The presence and position of substituents on the cinnamic acid ring structure play a crucial role in their antibacterial activity. The introduction of one, two, or three methoxy (B1213986) groups can increase the lipophilicity of the molecule, which in some cases, has been observed to negatively impact antimicrobial activity. nih.gov Conversely, the presence of hydroxyl groups can enhance hydrophilicity, improving interaction with the cell walls of Gram-positive pathogens. nih.gov

Table 1: Antibacterial Activity of Cinnamic Acid Derivatives against Gram-positive Bacteria

Compound/Derivative Bacterial Strain MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L)
DM2 S. aureus 16–64 32 64
DM8 E. faecium 32
DM8 E. faecalis 256
Caffeic acid Gram-positive species >512
o-Coumaric acid Gram-positive species >512

Data sourced from a study on cinnamic acid-based antimicrobials. nih.gov

The efficacy of cinnamic acid derivatives against Gram-negative bacteria is often more limited compared to Gram-positive strains. This is attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many antimicrobial compounds. This outer membrane is composed of lipopolysaccharides, phospholipids, and proteins, making it less permeable to lipophilic molecules. cabidigitallibrary.org

However, certain cinnamic acid derivatives have shown some activity. For example, p-methoxycinnamic acid (p-MCA) has been identified as a key component responsible for the antimicrobial effect of methanol (B129727) extract from yuzu seeds against Escherichia coli and Salmonella enteritidis. nih.gov Another study reported that p-methoxy cinnamic acid (APMS) exhibited antibacterial activity against Escherichia coli, with the diameter of the inhibition zone increasing with concentration. researchgate.net At concentrations of 5%, 10%, and 15%, the average inhibition zone diameters were 0.691 cm, 0.727 cm, and 0.855 cm, respectively. researchgate.net

Research on cinnamic acid itself has shown it can inhibit the growth of E. coli and Pseudomonas aeruginosa at a concentration of 1 mg/mL. cabidigitallibrary.org A study on various cinnamic acids found that Gram-negative and Gram-positive bacteria were equally inhibited by 4-methoxycinnamic acid. researchgate.net In contrast, another study on cinnamic acid-based antimicrobials reported that most of the tested derivatives, including those with methoxy groups, showed high MIC values (greater than 256 mg/L) against a panel of ESKAPE pathogens, which includes several Gram-negative species. nih.gov

**Table 2: Antibacterial Activity of p-Methoxy Cinnamic Acid (APMS) against *Escherichia coli***

Concentration (%) Average Inhibition Zone Diameter (cm)
5 0.691
10 0.727
15 0.855

Data from a study on the antibacterial activity of APMS. researchgate.net

The potential of cinnamic acid derivatives against Mycobacterium species, the causative agents of tuberculosis, is an area of active research. nih.gov One particular analogue, 3,4-methylenedioxycinnamic acid, has been reported to inhibit Mycobacterium tuberculosis H37Rv with a MIC value of 312 µM in one study, while another reported a MIC value higher than 520 µM. researchgate.net The cinnamic skeleton is considered a promising scaffold for developing new anti-tuberculosis drugs. nih.gov

The antimicrobial mechanism of action for cinnamic acids is multifaceted. A primary mode of action is the disruption of bacterial cell membrane integrity. mdpi.com This can lead to the leakage of essential cytoplasmic components and ultimately cell death. mdpi.com The increased permeability of the cell membrane is a common finding in studies investigating the antibacterial effects of these compounds. mdpi.com

Furthermore, some cinnamic acid derivatives have been shown to target specific cellular processes. For instance, 4-methoxy-cinnamic acid has been demonstrated to target the type III secretion system and biofilm formation in plant pathogens. nih.gov Biofilms are communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. The ability to inhibit biofilm formation is a significant advantage for an antimicrobial agent. Studies have shown that p-methoxycinnamic acid can effectively reduce biofilm formation in colistin-resistant Acinetobacter baumannii isolates. mdpi.com

Enzymatic inhibition is another proposed mechanism. While some research suggests that cinnamic acids may interact with enzymes like benzoate (B1203000) 4-hydroxylase in fungi, this enzyme is not present in prokaryotes, indicating that other targets must be involved in their antibacterial effects. nih.gov

Cinnamic acid and its derivatives also exhibit significant antifungal properties. researchgate.net In some cases, their activity against fungi is even more potent than against bacteria. researchgate.net For example, 4-methoxycinnamic acid has been shown to possess strong antifungal effects. researchgate.net

One study investigating the antifungal activity of p-methoxy cinnamic acid (PMCA) against Candida albicans reported inhibition zones of 0.257 cm, 1.397 cm, and 1.533 cm at concentrations of 5%, 10%, and 15%, respectively. uns.ac.id Another study highlighted that cell wall mutants of certain fungi were highly susceptible to 4-methoxycinnamic acid. researchgate.net The mechanism of antifungal action is thought to involve the disruption of the fungal cell wall. researchgate.net

**Table 3: Antifungal Activity of p-Methoxy Cinnamic Acid (PMCA) against *Candida albicans***

Concentration (%) Inhibition Zone (cm)
5 0.257 ± 0.044
10 1.397 ± 0.093
15 1.533 ± 0.111

Data from a study on the antifungal activity of PMCA. uns.ac.id

Antifungal Activity:

Against Yeast Species

Research has demonstrated the antifungal properties of cinnamic acid derivatives against various yeast species. While specific studies on this compound are part of a broader investigation into this class of compounds, the activity of related methoxycinnamic acid derivatives provides significant insights. For instance, p-methoxycinnamic acid (p-MCA), a structurally similar compound, has shown activity against the yeast Candida albicans. mdpi.com The antifungal efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. One study highlighted that (R)-4-methoxydecanoic acid, another methoxy fatty acid, was highly potent against Candida albicans and Issatchenkia orientalis. nih.gov Ferulic acid, which is 4-hydroxy-3-methoxycinnamic acid, also demonstrates effects against yeasts. researchgate.net The antimicrobial activity of these compounds is a subject of ongoing research to understand their full potential. mdpi.comresearchgate.net

Table 1: Antifungal Activity Against Yeast Species

CompoundYeast SpeciesObserved EffectReference
p-Methoxycinnamic acidCandida albicansAntimicrobial activity demonstrated. mdpi.com
(R)-4-Methoxydecanoic acidCandida albicans MTCC 227, C. albicans MTCC 4748, Issatchenkia orientalis MTCC 3020Potent antifungal activity with a reported MIC of 0.019 mg/mL. nih.gov
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)YeastsExhibits effects against various yeast species. researchgate.net
Against Filamentous Fungi

Cinnamic acid and its derivatives have been the subject of structure-antifungal activity relationship (SAR) studies against filamentous fungi. nih.gov These studies aim to identify the chemical features responsible for their antifungal effects. One such study focused on the activity against Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. nih.gov It was found that (E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acid showed significant antifungal activity against these Aspergillus species, with its effect against A. niger being comparable to the commercial antifungal miconazole (B906). nih.gov

Furthermore, 4-methoxycinnamic acid (MCA) has been investigated for its effects on Aspergillus fumigatus, a common filamentous fungus. nih.govresearchgate.net Research has shown that MCA exerts antifungal effects against this pathogen. nih.govresearchgate.net Similarly, the octyl ester of p-methoxycinnamic acid has demonstrated high antimicrobial activity against Aspergillus niger, Alternaria solani, and Fusarium oxysporum. mdpi.com Another related compound, (R)-4-methoxydecanoic acid, was found to be highly potent against Aspergillus brasiliensis (niger). nih.gov

Table 2: Antifungal Activity Against Filamentous Fungi

CompoundFilamentous FungiObserved EffectReference
(E)-3-(4-methoxy-3-(3-methylbut-2-enyl)phenyl)acrylic acidAspergillus flavus, Aspergillus terreus, Aspergillus nigerSignificant antifungal activity, comparable to miconazole against A. niger. nih.gov
4-Methoxycinnamic acid (MCA)Aspergillus fumigatusExerts antifungal effects. nih.govresearchgate.net
Octyl 4-methoxycinnamateAspergillus niger, Alternaria solani, Fusarium oxysporumHigh antimicrobial activity. mdpi.com
(R)-4-Methoxydecanoic acidAspergillus brasiliensis (niger) MTCC 281Potent antifungal activity with a reported MIC of 0.019 mg/mL. nih.gov
Mechanistic Insights into Fungal Cell Wall Disruption and Signaling Pathways (e.g., MAPK, glutathione (B108866) reductase)

The antifungal mechanism of 4-methoxycinnamic acid (MCA) involves the disruption of the fungal cell structure. nih.govresearchgate.net Studies have revealed that MCA inhibits the synthesis of the fungal cell wall and alters the permeability of the fungal cell membrane. nih.govresearchgate.net The fungal cell wall is a crucial structure for maintaining cell integrity, and its disruption can lead to cell lysis. nih.gov The cell wall is primarily composed of polysaccharides like β-glucans and chitin. nih.gov

Mitogen-activated protein kinase (MAPK) signaling pathways are conserved in fungi and play a vital role in regulating processes essential for pathogenicity, such as cell wall remodeling and invasive growth. nih.govnih.gov In fungi, there are three main MAPK pathways that are orthologs of Fus3/Kss1, Slt2/Mpk1, and Hog1 from Saccharomyces cerevisiae. nih.gov The Slt2/Mpk1 pathway, in particular, is involved in maintaining cell wall integrity. nih.gov While direct studies linking this compound to specific MAPK pathways are emerging, the observed disruption of the cell wall by the related 4-methoxycinnamic acid suggests a potential interaction with these signaling cascades. nih.govresearchgate.net For example, any stress induced on the cell wall would typically activate the cell wall integrity MAPK pathway. nih.gov

Chemosensitization and Synergy Studies to Overcome Antifungal Resistance

An important area of antifungal research is the development of strategies to overcome drug resistance. One promising approach is the use of chemosensitizing agents that can enhance the efficacy of existing antifungal drugs. 4-methoxycinnamic acid (MCA) has been identified as a potential antifungal sensitizer. nih.gov Research has shown a synergistic effect when MCA is combined with natamycin, a conventional antifungal medication. nih.govresearchgate.net This synergy was observed against Aspergillus fumigatus, indicating that MCA can enhance the antifungal action of natamycin. nih.govresearchgate.net Such combinations could potentially lead to more effective treatments for fungal infections. nih.gov

Antioxidant Potential Investigations

Radical Scavenging Capacity Assays

Methoxy derivatives of cinnamic acid are recognized for their antioxidant properties. nih.gov The antioxidant activity of these compounds is often attributed to the presence of a hydroxyl group on the aromatic ring, while the methoxy group, particularly in the para position, also plays a role. nih.gov 4-methoxycinnamic acid has been shown to enhance radical scavenging activity, as demonstrated in assays involving DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. researchgate.net The ability of a compound to donate a hydrogen atom or an electron to these radicals is a measure of its radical scavenging capacity. The octyl ester of p-methoxycinnamic acid was also found to have higher antioxidant activity compared to ascorbic acid and the free p-MCA. mdpi.com

Anti-inflammatory Response Modulation (In Vitro Models)

Inhibition of Pro-inflammatory Mediator Production

No publicly available scientific literature was identified that specifically investigates the ability of this compound to inhibit the production of pro-inflammatory mediators in in vitro models.

However, studies on related cinnamic acid derivatives provide some context for the potential anti-inflammatory effects of this class of compounds. For instance, 3,4,5-trihydroxycinnamic acid has been shown to possess anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. scielo.br Similarly, research on methyl 3,4,5-trimethoxycinnamate, a related phenylpropanoid ester, has demonstrated anti-inflammatory activity in RAW 264.7 macrophages by suppressing the secretion of tumor necrosis factor-alpha (TNF-α). nih.gov Another analogue, p-methoxycinnamic acid, has been noted for its anti-inflammatory effects, which are thought to involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) production. nih.gov

Anti-inflammatory Enzyme Inhibition (e.g., Lipoxygenase)

There is no specific research data available on the direct inhibitory effects of this compound on anti-inflammatory enzymes such as lipoxygenase (LOX).

Research into other cinnamic acid derivatives has shown varying degrees of lipoxygenase inhibition. researchgate.net For example, certain novel hydroxycinnamic acid esters have been identified as potent inhibitors of the 5-lipoxygenase pathway, which is crucial for the biosynthesis of leukotrienes, a group of inflammatory mediators. mdpi.com The inhibitory activity of these compounds is often compared to reference molecules like caffeic acid phenethyl ester (CAPE) and zileuton. mdpi.com While these findings highlight the potential of the cinnamic acid scaffold for developing lipoxygenase inhibitors, direct evidence for this compound is currently lacking.

Anticancer and Cytotoxicity Screening (In Vitro Cell Line Studies)

Antiproliferative and Cytotoxic Effects against Various Cancer Cell Lines

No specific studies detailing the antiproliferative and cytotoxic effects of this compound against various cancer cell lines could be identified in the public domain.

In contrast, extensive research has been conducted on the anticancer properties of its analogues. For example, alpha-cyano-4-hydroxy-3-methoxycinnamic acid has been shown to induce a dose- and time-dependent decrease in the proliferation and viability of human breast cancer cells (MCF-7, T47D, and MDA-231) with minimal effects on non-tumoral cells. nih.gov Furthermore, various esters of p-methoxycinnamic acid and ferulic acid have demonstrated cytotoxic activity against several human tumor cell lines, including astrocytoma (SNB-19), colon carcinoma (HCT-116), prostate cancer (PC3), and promyelocytic leukemia (HL60) cells. scielo.br One particular derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, was identified as a lead antitumor compound against non-small-cell lung cancer (A549) and melanoma (SK-MEL-147) cells. nih.gov

Mechanisms of Action (e.g., induction of cell death, cell cycle perturbation)

Due to the absence of antiproliferative studies on this compound, there is no information regarding its potential mechanisms of action in cancer cells.

For its analogues, several mechanisms have been elucidated. Alpha-cyano-4-hydroxy-3-methoxycinnamic acid induces apoptosis in breast cancer cells, which is associated with an increase in the pro-apoptotic protein Bax and a higher Bax/Bcl-2 ratio. nih.gov Studies on other cinnamic acid derivatives have indicated that they can inhibit cell growth by inducing cell death and causing cell cycle arrest. nih.govresearchgate.net For instance, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate was found to inhibit the proliferation of A549 lung cancer cells by promoting cyclin B downregulation, leading to cell cycle arrest at the G2/M phase. nih.gov This compound's antitumor activity was also linked to the modulation of the mitogen-activated protein kinases/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. nih.gov

Enzyme Inhibition Relevant to Oncogenesis (e.g., Histone Deacetylase)

There is no available research on the potential of this compound to inhibit enzymes relevant to oncogenesis, such as histone deacetylases (HDACs).

The field of HDAC inhibition is an active area of cancer research, with several compounds approved for clinical use. nih.gov While some natural compounds and their derivatives have been investigated as HDAC inhibitors, there is no specific mention of this compound in this context in the reviewed literature.

Antidiabetic Activity Research

The exploration of naturally derived compounds for the management of diabetes mellitus has identified cinnamic acid and its derivatives as a promising class of molecules. nih.govnih.gov Research has delved into their various mechanisms of action, including effects on insulin (B600854) secretion, inhibition of glycation processes, and interference with carbohydrate-digesting enzymes. nih.govresearchgate.net While direct studies on this compound are limited, extensive research on its analogues, particularly p-methoxycinnamic acid (p-MCA), provides significant insights into the potential antidiabetic activities of this structural class.

Insulin Secretion Modulation Studies

The regulation of insulin secretion is a cornerstone of glycemic control. Several studies have highlighted the potential of cinnamic acid derivatives to modulate this process.

Cinnamic acid itself has been shown to enhance glucose-stimulated insulin secretion from isolated pancreatic islets. nih.gov In studies with diabetic rats, oral administration of cinnamic acid improved glucose tolerance, an effect attributed in part to this insulinotropic activity. nih.gov

More specifically, research on p-methoxycinnamic acid (p-MCA) , a close analogue of this compound, has elucidated a clear mechanism for its insulin-releasing properties. nih.gov Studies have demonstrated that p-MCA stimulates insulin secretion from pancreatic β-cells. nih.gov This effect is mediated by an increase in the influx of extracellular calcium ions (Ca²⁺) through L-type Ca²⁺ channels. nih.gov Importantly, this mechanism is independent of the ATP-sensitive potassium (KATP) channels, which are the target of sulfonylurea drugs. nih.gov Further investigations revealed that p-MCA can potentiate the insulin secretion induced by glucose, glibenclamide (a sulfonylurea drug), and other agents like arginine. nih.gov The presence of a methoxy group at the para position on the cinnamic acid structure is considered crucial for a prolonged action in lowering plasma glucose by enhancing insulin secretion. nih.gov

Insulin Secretion Modulation by Cinnamic Acid and its Analogue

CompoundKey FindingMechanism of ActionReference
Cinnamic AcidSignificantly enhanced glucose-stimulated insulin secretion in isolated islets.Stimulates insulin secretion. nih.gov
p-Methoxycinnamic Acid (p-MCA)Stimulated insulin secretion from pancreatic β-cells and enhanced glucose-induced insulin secretion.Increases Ca²⁺ influx via L-type Ca²⁺ channels, independent of KATP channels. nih.govnih.gov

Glycation Inhibition and AGEs Formation Prevention

Advanced glycation end-products (AGEs) are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. nih.gov They are implicated in the development and progression of diabetic complications. nih.govnih.gov Therefore, inhibiting the formation of AGEs is a key therapeutic strategy.

Research has indicated that cinnamic acid and its derivatives possess antiglycation properties. researchgate.netnih.gov Specifically, p-methoxycinnamic acid (p-MCA) was studied for its ability to inhibit glycation in a bovine serum albumin (BSA)/fructose system, suggesting a potential role in preventing glycation-related damage. nih.gov The general mechanism of antiglycation agents involves trapping reactive dicarbonyl species, chelating metal ions, or providing antioxidant effects. While the specific mechanism for p-MCA was not detailed in the provided results, the findings align with the broader anti-diabetic potential of cinnamic acid derivatives. researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. wikipedia.org The inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. wikipedia.orgnih.gov This mechanism is a validated approach in the management of type 2 diabetes. nih.gov

Cinnamic acid derivatives have been identified as potential α-glucosidase inhibitors. ugm.ac.idfarmaciajournal.com Notably, p-methoxy cinnamic acid is highlighted in the literature as a synthetic α-glucosidase inhibitor. ugm.ac.id This suggests that the methoxy substitution on the cinnamic acid backbone is favorable for this inhibitory activity. While the precise inhibitory concentration (IC50) for this compound is not available, the data on its analogue underscores the potential of this class of compounds to act as α-glucosidase inhibitors. Acarbose, a well-known α-glucosidase inhibitor, serves as a benchmark for the efficacy of such compounds. medchemexpress.com

Alpha-Glucosidase Inhibition by Cinnamic Acid Analogues

Compound ClassKey FindingSignificanceReference
Cinnamic Acid DerivativesIdentified as potential α-glucosidase inhibitors.Delay carbohydrate digestion and reduce postprandial hyperglycemia. ugm.ac.idfarmaciajournal.com
p-Methoxy Cinnamic AcidSpecifically mentioned as a synthesized α-glucosidase inhibitor.The methoxy group appears to contribute to the inhibitory activity. ugm.ac.id

Neuroprotective and Central Nervous System Activity Investigations

Beyond their metabolic effects, cinnamic acid derivatives have garnered attention for their potential neuroprotective activities. nih.govrsc.orgmdpi.com Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases, making antioxidant compounds a key area of research. nih.govfrontiersin.org

Protection against Oxidative Stress in Neuronal Cell Models

Oxidative stress in the brain, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, leads to neuronal damage and is implicated in neurodegenerative conditions. frontiersin.org

Research on E-p-methoxycinnamic acid (E-p-MCA) , an isomer of this compound, has demonstrated significant neuroprotective effects. nih.govresearchgate.net In studies using primary cultures of cortical neurons, E-p-MCA was found to protect against glutamate-induced neurotoxicity, a process that involves oxidative stress. nih.gov The study highlighted that the para-methoxy group on the phenyl ring plays a vital role in this neuroprotective activity. nih.gov The mechanism of this protection involves the attenuation of calcium influx that is typically associated with glutamate-induced neurotoxicity, as well as the inhibition of the subsequent overproduction of nitric oxide and cellular peroxides. nih.gov These findings position methoxycinnamic acid derivatives as compounds of interest for mitigating oxidative damage in the central nervous system. mdpi.combenthamdirect.com

Modulation of Circadian Rhythms

The circadian rhythm is the body's internal clock that regulates various physiological processes. nih.gov Dysregulation of this rhythm is associated with metabolic and neurological disorders.

Studies have shown that cinnamic acid can directly impact the circadian clock. In neuronal cells derived from mice, cinnamic acid was found to significantly shorten the circadian period of PER2::LUC expression. nih.gov Furthermore, in vivo studies showed that cinnamic acid injection shortened the free-running period of behavioral rhythms in mice. nih.gov This suggests that cinnamic acid and its derivatives could potentially modulate the central clock in the suprachiasmatic nucleus (SCN). nih.gov

While direct research on this compound is not available, a study on the urinary excretion of catecholamine metabolites, including 3-methoxy-4-hydroxymandelic acid and 3-methoxy-4-hydroxyphenylacetic acid , found significant circadian variations. nih.gov Although structurally different from cinnamic acid, the presence of a methoxy group in these neurologically relevant compounds hints at the potential for methoxylated compounds to interact with circadian pathways.

Hepatoprotective Activity (In Vitro Models)

In vitro studies on rat hepatocytes with toxicity induced by carbon tetrachloride (CCl4) have highlighted the hepatoprotective potential of methoxylated derivatives of cinnamic acid. nih.gov Notably, phenylpropenoic acids featuring a methoxy group (-OCH3) in the para position, such as p-methoxycinnamic acid and isoferulic acid, have demonstrated significant hepatoprotective activity. nih.gov This protective effect is reported to be comparable to that of silibinin (B1684548), a known hepatoprotective agent, even at considerably lower concentrations. nih.gov

Another related compound, 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), an active ingredient in the buds of Cleistocalyx operculatus, has also been investigated for its hepatoprotective effects. researchgate.net Research indicates that DMC exhibits a hepatoprotective effect against CCl4-induced acute liver injury in mice by reducing oxidative stress and inhibiting lipid peroxidation. researchgate.net

CompoundModel SystemKey Findings
p-Methoxycinnamic acidCCl4-induced toxicity in rat hepatocytesHepatoprotective activity comparable to silibinin at much lower concentrations. nih.gov
Isoferulic acidCCl4-induced toxicity in rat hepatocytesDemonstrated potent hepatoprotective properties. nih.gov
2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC)CCl4-induced acute liver injury in miceAttenuated oxidative stress and inhibited lipid peroxidation. researchgate.net

Enzyme Inhibition Studies (Other)

The inhibition of urease, an enzyme implicated in various pathological conditions and agricultural nitrogen loss, is a significant area of research. nih.gov While specific studies on this compound's direct effect on urease are not prevalent, research on related compounds provides insight. For instance, flavonoid analogue compounds have been identified as potent urease inhibitors. medchemexpress.com One such inhibitor, Urease-IN-3, demonstrates an IC50 value of 1.449 μM. medchemexpress.com The search for effective and safe small-molecule urease inhibitors is ongoing for both medical and agricultural applications. nih.gov

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for cosmetology and in treating hyperpigmentation disorders. nih.govrsc.org Several studies have explored the tyrosinase inhibitory potential of cinnamic acid derivatives.

One study synthesized a series of cinnamic acid–eugenol esters and found that many exhibited significant tyrosinase inhibitory activity. mdpi.com Notably, a compound with a 3,4-diphenol hydroxy group (c27) was the most potent, with an IC50 of 3.07 ± 0.28 μM, which is approximately 4.6-fold stronger than the standard inhibitor, kojic acid. mdpi.com This study also suggested that the introduction of a phenolic hydroxyl group is crucial for enhancing inhibitory activity, while substituents like methyl, methoxy, and others did not significantly improve it. mdpi.com

Another investigation into methoxy-substituted tyramine (B21549) derivatives incorporating cinnamic acid scaffolds also revealed potent tyrosinase inhibitors. nih.gov The compound 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) showed an exceptionally low IC50 of 0.059 nM against mushroom tyrosinase, and 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) had an IC50 of 2.1 nM. nih.gov In human tyrosinase inhibition assays, these compounds exhibited 94.6% and 92.2% inhibition, respectively, surpassing kojic acid's 72.9% inhibition. nih.gov Kinetic studies indicated a mixed-type inhibition for Ph9 and non-competitive inhibition for Ph6. nih.gov

Furthermore, 3-hydroxy-4-methoxycinnamic acid has been shown to effectively inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.net It demonstrated competitive inhibition with a KI value of 0.11 mmol/L for diphenolase activity. researchgate.net

Compound/AnalogueEnzyme SourceIC50 ValueInhibition Type
Cinnamic acid–eugenol ester (c27)Tyrosinase3.07 ± 0.28 μM mdpi.comMixed-type mdpi.com
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)Mushroom Tyrosinase0.059 nM nih.govMixed-type nih.gov
2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6)Mushroom Tyrosinase2.1 nM nih.govNon-competitive nih.gov
3-hydroxy-4-methoxycinnamic acidTyrosinase (diphenolase)-Competitive (KI = 0.11 mmol/L) researchgate.net
Kojic Acid (Reference)Tyrosinase14.15 ± 0.46 μM mdpi.com-

Photoprotective Properties (UV Absorption Potential)

Cinnamic acid and its derivatives are known for their ability to absorb ultraviolet (UV) radiation, making them relevant in the context of photoprotection. While specific UV absorption data for this compound is not detailed in the provided search results, the general class of methoxylated cinnamic acid derivatives is recognized for these properties. nih.gov The presence of the chromophore in the cinnamic acid structure is responsible for its UV-absorbing capabilities.

Phytotoxicity Studies as a Research Methodology for Biological Impact

The phytohormone auxin is a critical regulator of plant growth and development. nih.gov Research into caged auxins, which are photolabile compounds that release active auxin upon light exposure, provides a method to study auxin's effects with high spatiotemporal control. nih.gov While not a direct study of this compound's phytotoxicity, the development of 4-methoxy-7-nitroindolinyl (MNI)-caged auxins demonstrates the use of related chemical structures to modulate plant physiological responses. nih.gov These MNI-caged auxins, including caged versions of natural and synthetic auxins, have shown high stability within plants and allow for the optical control of auxin-responsive gene expression and other developmental processes. nih.gov

In a different context, a study on cinnamic acid and benzalacetone analogs investigated their effects on bacterial quorum sensing, a process that can influence plant-microbe interactions. nih.gov The compound 4-methoxybenzalacetone, a methyl keto analog of cinnamic acid, was found to be a potent inhibitor of quorum sensing in Chromobacterium violaceum and Pseudomonas aeruginosa. nih.gov This activity, which was stronger than that of the parent cinnamic acid, suggests that such compounds can interfere with bacterial communication, a mechanism that could have implications for plant health and disease. nih.gov

Impact on Plant Metabolism

While direct research on the impact of this compound on plant metabolism is not extensively documented, studies on its structural analogues, such as trans-cinnamic acid and p-methoxycinnamic acid, provide significant insights. Cinnamic acids are a class of phenolic compounds that play crucial roles in plant growth, development, defense, and regulation of the phenylpropanoid pathway. mdpi.commdpi.com

trans-Cinnamic acid, a parent compound to this compound, has been shown to exert notable effects on the metabolism of maize (Zea mays L.) roots. Short-term application of trans-cinnamic acid leads to a reduction in the content of numerous amino acids, a finding that may be linked to altered nitrogen uptake. mdpi.com Furthermore, the compound appears to shift root metabolism towards the synthesis of lignin (B12514952) and galactose. mdpi.com This metabolic reprogramming is considered a stress-coping mechanism triggered by the plant in response to the compound. mdpi.com

p-Methoxycinnamic acid (p-MCA), another close analogue, is a widely occurring secondary metabolite found in numerous plants, including coffee, peanuts, and various cereal grains. mdpi.com Its presence in plants is part of their natural chemical constitution, where it and other phenylpropanoids contribute to various physiological processes, including defense against pathogens and environmental stressors. mdpi.com The metabolism of these compounds is integral to the plant's life cycle and interaction with its environment. mdpi.com

The table below summarizes the observed metabolic impacts of trans-cinnamic acid on maize roots.

CompoundPlant ModelObserved Metabolic Impact
trans-Cinnamic AcidMaize (Zea mays L.) RootsReduction in amino acid content.
Shift in metabolism to favor lignin and galactose synthesis. mdpi.com
Alteration of vascular bundles. mdpi.com

Modulation of Bacterial Type III Secretion Systems

The Type III Secretion System (T3SS) is a complex protein machinery utilized by many Gram-negative bacterial pathogens to inject virulence proteins, known as effectors, directly into the cytoplasm of host cells. nih.govnih.govbiorxiv.org This system is indispensable for the pathogenicity of numerous bacteria, including significant plant pathogens like Dickeya dadantii and Erwinia amylovora. nih.gov Research into plant-derived compounds has revealed that cinnamic acid and its analogues can significantly modulate the expression of T3SS genes, acting as either activators or inhibitors.

Studies have demonstrated that trans-cinnamic acid (TCA) functions as an activator of the T3SS in D. dadantii 3937. nih.gov Specifically, at a concentration of 5 µM, TCA was found to cause a threefold increase in the expression of the hrpN gene, which is an indicator for a key T3SS regulatory pathway. nih.gov

In contrast, derivatives of cinnamic acid have been identified as inhibitors of T3SS expression. In the fire blight pathogen Erwinia amylovora, trans-4-methoxycinnamic acid (TMCA), a close analogue of this compound, was shown to inhibit T3SS expression. nih.gov In a reporter assay, TMCA at a concentration of 100 µM reduced the fluorescence of a T3SS reporter to approximately 20% of the control. nih.gov Similarly, benzoic acid (BA) also acted as a potent inhibitor, reducing fluorescence to just 3% of the control under the same conditions. nih.gov

Further research has identified other cinnamic acid analogues, such as p-coumaric acid (PCA), as repressors of the T3SS. PCA was found to repress the expression of T3SS regulatory genes in D. dadantii through the HrpX/Y-HrpS-HrpL pathway. nih.gov This suggests that plants may use such phenolic compounds as a defense mechanism to disarm bacterial pathogens by suppressing their critical virulence systems. nih.gov

The findings on the modulation of T3SS by cinnamic acid and its analogues are detailed in the table below.

CompoundBacterial StrainEffect on T3SSResearch Finding
trans-Cinnamic Acid (TCA)Dickeya dadantii 3937ActivationIncreased expression of the hrpN gene by 3-fold at 5 µM. nih.gov
trans-4-Methoxycinnamic Acid (TMCA)Erwinia amylovoraInhibitionDecreased T3SS reporter fluorescence to ~20% of control at 100 µM. nih.gov
Benzoic Acid (BA)Erwinia amylovoraInhibitionDecreased T3SS reporter fluorescence to ~3% of control at 100 µM. nih.gov
p-Coumaric Acid (PCA)Dickeya dadantii 3937RepressionRepressed the expression of T3SS regulatory genes. nih.gov

An in-depth analysis of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound reveals the critical role of its chemical architecture in determining its biological efficacy. These studies are fundamental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced therapeutic potential.

Natural Occurrence, Biosynthesis, and Biotransformation

Natural Occurrence and Distribution of 4-Methoxy-3-methylcinnamic Acid and Related Phenylpropanoids

While this compound is a specific derivative, the broader family of cinnamic acids and their methoxylated forms are widespread in the plant kingdom. The closely related p-methoxycinnamic acid (4-methoxycinnamic acid) is a well-documented natural compound found in a variety of plants and food products. nih.gov This includes coffee, peanuts, buckwheat, and sorghum. nih.gov It is also present in brown rice grains and rice bran. nih.gov The leaves of pineapples and the roots of the banana species Musa acuminata also contain p-methoxycinnamic acid. nih.gov Furthermore, it is a key bioactive component in the seeds of the yuzu fruit, contributing to their antimicrobial properties. nih.gov Other natural sources of p-methoxycinnamic acid include plants from the Asteraceae, Scrophulariaceae, and Rutaceae families, as well as maple, chamomile, and turmeric. nih.gov

Although direct identification of this compound in extensive food source listings is less common than its non-methylated counterpart, its presence can be inferred through the metabolic capabilities of various organisms to modify phenylpropanoids. Phenylpropanoids, as a class, are abundant phytochemicals in plant cell walls. For instance, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) is a well-known component of plant cell walls, often found as covalent side chains on arabinoxylans. ottokemi.com The structural similarity suggests that this compound could exist in nature, potentially as a minor constituent in plants that produce a diverse array of phenylpropanoids.

Table 1: Natural Sources of p-Methoxycinnamic Acid

Plant/Food Source Scientific Name
Coffee Coffea arabica
Peanut Arachis hypogaea
Buckwheat Fagopyrum esculentum
Sorghum Sorghum vulgare
Brown Rice Oryza sativa L.
Rice Bran Oryza sativa L.
Pineapple (leaves) Ananas comosus
Banana (roots) Musa acuminata
Yuzu (seeds) Citrus junos
Maple Acer spp.
Chamomile Matricaria chamomilla L.
Turmeric Curcuma longa L.

Biosynthetic Pathways of Cinnamic Acid Derivatives

The biosynthesis of cinnamic acid and its derivatives is a fundamental process in plants, fungi, and some bacteria, originating from the shikimate pathway. wikipedia.orgfrontiersin.org This pathway provides the aromatic amino acid L-phenylalanine, the primary precursor for the vast array of phenylpropanoid compounds. frontiersin.orgfrontiersin.org

The shikimate pathway is a seven-step metabolic route that converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate. wikipedia.orgresearchgate.net Chorismate is a critical branch-point intermediate for the synthesis of the aromatic amino acids: tryptophan, tyrosine, and phenylalanine. wikipedia.org In land plants, a significant portion of fixed carbon, estimated to be between 20% and 50%, flows through this pathway, highlighting its metabolic importance. frontiersin.org

Following the formation of trans-cinnamic acid, the next key enzymatic step is the hydroxylation at the C-4 position of the aromatic ring. This reaction is catalyzed by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase. researchgate.netmdpi.com The product of this reaction is p-coumaric acid (4-hydroxycinnamic acid). researchgate.netmdpi.com C4H is a pivotal enzyme in the phenylpropanoid pathway, as p-coumaric acid serves as the precursor for a wide variety of metabolites, including flavonoids, isoflavonoids, and lignin (B12514952). researchgate.netmdpi.com

Biotransformation and Metabolism by Microbial and Enzymatic Systems

Cytochrome P450 enzymes are a versatile class of monooxygenases capable of catalyzing a wide range of oxidative reactions, including the demethylation of methoxylated aromatic compounds. rsc.orgeltislab.com The bacterial cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently catalyze the oxidative demethylation of para-substituted cinnamic acid derivatives. rsc.org

Specifically, CYP199A4 can oxidize 4-methoxycinnamic acid at a significant rate. rsc.org The enzyme exhibits high selectivity for the para-methoxy group. rsc.org Studies have demonstrated that 4-methoxycinnamic acid binds tightly to the active site of CYP199A4 and is a better substrate than cinnamic acid itself. rsc.org The oxidative demethylation process involves the formation of a hemiacetal intermediate, which then eliminates formaldehyde (B43269) to yield the corresponding hydroxylated product. rsc.org

This enzymatic activity is not limited to single methoxy (B1213986) groups. Dimethoxy-substituted cinnamic acids are also demethylated by CYP199A4, with a retained selectivity for the para-methoxy substituent. rsc.org The efficiency of this biotransformation highlights the potential of using enzymes like CYP199A4 as biocatalysts for the selective modification of cinnamic acid derivatives. Human cytochrome P450 enzymes, such as those in the CYP1B1 family, also exhibit the ability to O-demethylate methoxyflavones, which share structural similarities with methoxycinnamic acids. nih.govnih.gov

Table 2: Enzyme-Catalyzed Reactions

Enzyme Substrate Product Reaction Type
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine trans-Cinnamic Acid Deamination
Cinnamic Acid 4-Hydroxylase (C4H) trans-Cinnamic Acid p-Coumaric Acid Hydroxylation
Cytochrome P450 CYP199A4 4-Methoxycinnamic Acid 4-Hydroxycinnamic Acid Oxidative Demethylation

Microbial Metabolism of Substituted Cinnamic Acids

The microbial breakdown of substituted cinnamic acids, a class of organic compounds widespread in nature, is a key process in the carbon cycle. Microorganisms, particularly bacteria and fungi, have evolved diverse enzymatic machinery to utilize these compounds as a source of carbon and energy. The metabolism of these molecules generally proceeds through a series of reactions that modify and ultimately cleave the aromatic ring.

Research into the microbial degradation of cinnamic acid and its derivatives, such as ferulic acid and 3,4,5-trimethoxycinnamic acid, has illuminated common metabolic strategies. These typically involve initial transformations of the acrylic acid side chain, followed by demethylation and hydroxylation of the benzene (B151609) ring, preparing it for cleavage by dioxygenase enzymes.

A notable example is the degradation of cinnamic acid by the bacterium Stenotrophomonas sp. TRMK2, which was isolated from agro-industrial waste. This bacterium is capable of completely utilizing cinnamic acid within a short incubation period. nih.govnih.gov The metabolic pathway involves the reduction of the side chain to form 3-phenylpropionic acid, followed by hydroxylation of the aromatic ring. nih.gov

Similarly, studies with Pseudomonas putida have demonstrated the degradation of 3,4,5-trimethoxycinnamic acid. This process involves the shortening of the side chain by two carbon atoms before the oxidative demethylation of the aromatic ring. nih.gov The resulting product, 3-O-methylgallate, undergoes ring fission. nih.gov This highlights a common theme in bacterial metabolism of such compounds: side-chain modification preceding aromatic ring cleavage.

Fungi also play a significant role in the transformation of substituted cinnamic acids. For instance, various micromycetes have been shown to metabolize ferulic and syringic acids. These fungi can consume the phenolic compounds and transform them into new metabolites.

The enzymes involved in these degradative pathways are diverse and crucial for each step. They include reductases for side-chain saturation, hydroxylases for introducing hydroxyl groups onto the aromatic ring, and dioxygenases for the eventual ring cleavage. nih.gov For example, in Stenotrophomonas sp. TRMK2, cinnamate (B1238496) reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, and protocatechuate 3,4-dioxygenase have been identified as key enzymes in the degradation of cinnamic acid. nih.gov

Detailed Research Findings

Based on the metabolic pathways of structurally related compounds, a putative pathway for the microbial metabolism of this compound can be proposed. The presence of the methoxy and methyl groups on the aromatic ring, along with the acrylic acid side chain, suggests a multi-step degradation process.

The initial steps could involve either the reduction of the double bond in the acrylic acid side chain, similar to the pathway observed in Stenotrophomonas for cinnamic acid, or the shortening of the side chain, as seen in Pseudomonas putida with trimethoxycinnamic acid. nih.govnih.gov Following the modification of the side chain, the methoxy group at the C4 position would likely be a target for demethylation, a common reaction in the microbial metabolism of aromatic compounds. nih.gov This would result in a hydroxyl group, making the aromatic ring more susceptible to further enzymatic attack.

The subsequent steps would likely involve the action of a dioxygenase to cleave the aromatic ring. The position of the methyl group at C3 might influence the specific type of dioxygenase and the resulting ring-fission products. The final metabolites would then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

The table below summarizes the key microbial transformation pathways for various substituted cinnamic acids, providing a framework for understanding the potential metabolism of this compound.

Interactive Data Table: Microbial Metabolism of Substituted Cinnamic Acids

SubstrateMicroorganismKey Metabolic StepsKey EnzymesFinal or Intermediate Metabolites
Cinnamic acid Stenotrophomonas sp. TRMK2Side-chain reduction, hydroxylation, ring cleavage nih.govCinnamate reductase, 3-phenylpropionic acid hydroxylase, p-hydroxybenzoic acid hydroxylase, protocatechuate 3,4-dioxygenase nih.gov3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid nih.gov
3,4,5-Trimethoxycinnamic acid Pseudomonas putidaSide-chain shortening, oxidative demethylation, ring cleavage nih.govNot explicitly detailed3,4,5-Trimethoxybenzoic acid, Syringic acid, 3-O-Methylgallic acid nih.gov
Ferulic acid Aspergillus nigerSide-chain modification, demethylation, conversion to vanillic acid wikipedia.orgNot explicitly detailedVanillic acid wikipedia.org
Ferulic acid Pseudomonas fluorescensConversion to vanillin (B372448) via a CoA-dependent pathway nih.govCoA ligaseVanillin, Vanillic acid, Protocatechuic acid

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape

4-Methoxy-3-methylcinnamic acid, a derivative of cinnamic acid, has been the subject of various scientific investigations, primarily focusing on its synthesis and potential biological applications. The current research landscape indicates that this compound can be synthesized through established organic chemistry reactions, often involving the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group.

Biologically, research has explored its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Studies have indicated that the methoxy (B1213986) and methyl substitutions on the cinnamic acid backbone play a crucial role in its bioactivity. For instance, p-Methoxycinnamic acid (p-MCA), a closely related compound, has demonstrated antihyperglycemic and hypoglycemic effects by stimulating insulin (B600854) secretion. chemicalbook.comnih.gov Furthermore, derivatives of cinnamic acid are recognized for their role in treating a range of conditions including cancer, bacterial infections, and neurological disorders. nih.gov The structural modifications of cinnamic acid, such as the introduction of substituents on the phenyl ring, have been shown to significantly influence the biological efficacy of the resulting derivatives. nih.gov

The research into this compound is part of a broader interest in hydroxycinnamic acids and their derivatives, which are secondary metabolites widely distributed in the plant kingdom and are significant components of the human diet. sysrevpharm.org These compounds, including ferulic, caffeic, and sinapic acids, are known for their antioxidant properties. sysrevpharm.org The methoxy derivatives of cinnamic acid, in particular, have been studied for their potential therapeutic applications, including anticancer, antidiabetic, antimicrobial, and protective effects on the liver and nervous system. mdpi.comnih.gov

Identification of Knowledge Gaps in this compound Research

Despite the foundational research, several knowledge gaps exist in the understanding of this compound. A significant portion of the available literature focuses on the broader class of cinnamic acid derivatives, with specific and in-depth studies on the 3-methyl substituted variant being less common. nih.gov

Key knowledge gaps include:

Detailed Pharmacokinetics and Metabolism: While the biological activities of related compounds are studied, the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound remains largely uncharacterized. Understanding its metabolic fate is crucial for evaluating its potential as a therapeutic agent.

Mechanism of Action: For the observed biological activities, the precise molecular mechanisms are often not fully elucidated. For example, while antioxidant activity is noted, the specific cellular pathways and enzyme interactions are not well-defined.

In Vivo Efficacy and Preclinical Studies: Much of the research on the biological effects of cinnamic acid derivatives is based on in vitro assays. nih.govcaymanchem.com There is a need for more extensive in vivo studies in animal models to validate the therapeutic potential of this compound for specific conditions.

Comparative Studies: Direct comparative studies of this compound with its parent compound, cinnamic acid, and other closely related derivatives (like p-Methoxycinnamic acid and ferulic acid) are limited. Such studies would help in understanding the specific contribution of the 3-methyl group to its biological activity.

Comprehensive Spectroscopic and Physicochemical Characterization: While basic properties are known, a comprehensive public database of its spectroscopic data (NMR, IR, Mass Spectrometry) and physicochemical properties under various conditions would be beneficial for future research and synthesis efforts.

Promising Avenues for Future Investigation

The existing research and identified knowledge gaps point towards several promising avenues for future investigation into this compound.

Lead Optimization:

Analogue Synthesis: A systematic synthesis and screening of a library of analogues of this compound could be undertaken. This would involve modifying the substituents on the phenyl ring and the acrylic acid side chain to explore structure-activity relationships (SAR). The goal would be to enhance potency and selectivity for specific biological targets.

Prodrug Strategies: To improve bioavailability, prodrug forms of this compound could be designed and synthesized. For instance, esterification of the carboxylic acid group could enhance lipophilicity and cellular uptake.

Novel Synthetic Strategies:

Green Chemistry Approaches: Developing more environmentally friendly and efficient synthetic routes using green chemistry principles would be a valuable contribution. This could involve the use of biocatalysts or solvent-free reaction conditions.

Biotechnological Production: Exploring the potential for producing this compound through microbial fermentation or enzymatic conversion of renewable feedstocks could offer a sustainable alternative to chemical synthesis.

Targeted Biological Exploration:

Specific Disease Models: Future biological studies should move beyond general screening and focus on specific and relevant disease models. For example, its potential as an anti-inflammatory agent could be investigated in models of inflammatory bowel disease or arthritis. Its neuroprotective potential could be explored in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Mechanism-of-Action Studies: In-depth studies are needed to elucidate the molecular mechanisms underlying its biological effects. This could involve identifying specific protein targets, signaling pathways, and gene expression changes in response to the compound. Techniques such as proteomics and transcriptomics could be employed for this purpose.

Anticancer Research: Given that some cinnamic acid derivatives show anticancer properties, investigating the effect of this compound on various cancer cell lines, including its impact on cell proliferation, apoptosis, and metastasis, would be a worthwhile endeavor. sysrevpharm.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-3-methylcinnamic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 4-methoxy-3-methylbenzaldehyde and malonic acid, using piperidine as a catalyst in ethanol under reflux (60–80°C). Yields (~60–75%) depend on stoichiometric ratios, reaction time (6–12 hours), and purification via recrystallization from ethanol . Alternative routes include Wittig reactions with stabilized ylides, though these may require inert atmospheres and higher temperatures .

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O–CH₃ at ~2850 cm⁻¹) .
  • Chromatography : HPLC or UPLC-MS with a C18 column (methanol/water mobile phase) assesses purity (>98%) and detects impurities .
  • Melting Point : Compare observed values (e.g., 173–175°C) to literature data .

Q. What are the primary natural sources of structurally related methoxycinnamic acids?

  • Methodological Answer : Analogous compounds like 3-hydroxy-4-methoxycinnamic acid are isolated from Cinnamomum cassia bark via ethanol extraction, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) . For this compound, synthetic routes are preferred due to limited natural abundance.

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

  • Methodological Answer :

  • Step 1 : Reproduce solubility tests in solvents like DMSO, methanol, and ethyl acetate at 25°C, using gravimetric or UV-Vis quantification .
  • Step 2 : Analyze discrepancies via differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
  • Step 3 : Validate findings with computational models (e.g., COSMO-RS) to predict solvent interactions .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced bioactivity?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring via electrophilic substitution to modulate UV absorption or antioxidant activity .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach heterocycles (e.g., pyridine) for pharmacological studies .
  • Yield Optimization : Screen catalysts (e.g., DMAP vs. DBU) and solvents (e.g., DMF vs. THF) under microwave-assisted conditions to reduce reaction time .

Q. How do researchers mitigate photodegradation during in vitro studies of this compound?

  • Methodological Answer :

  • Storage : Store solutions in amber vials at –20°C to prevent light-induced degradation .
  • Stability Assays : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to quantify degradation products .
  • Protective Additives : Add antioxidants (e.g., ascorbic acid) or UV filters (e.g., TiO₂ nanoparticles) in formulation studies .

Data Contradiction Analysis

Q. Why do reported melting points for 4-methoxycinnamic acid analogs vary across studies?

  • Analysis : Variations (e.g., 173–175°C vs. 170–172°C) may arise from:

  • Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., ethanol vs. acetone) .
  • Impurities : Residual solvents or side products lowering observed melting points .
    • Resolution : Use DSC to characterize thermal behavior and X-ray diffraction (XRD) to identify crystal phases .

Safety and Handling Guidelines

Q. What are critical safety protocols for handling this compound in the lab?

  • Protocols :

  • Ventilation : Use fume hoods to avoid inhalation of dust .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.